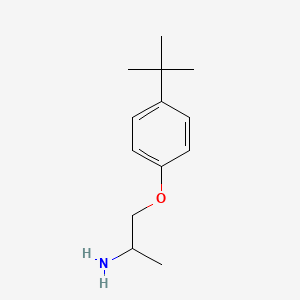

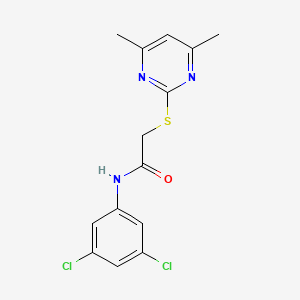

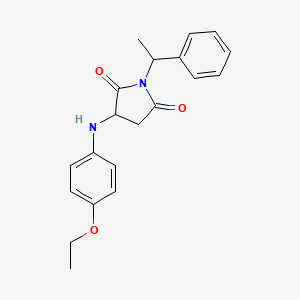

![molecular formula C15H15NS B2590902 5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338977-11-0](/img/structure/B2590902.png)

5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole” is a complex organic compound that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles, e.g., N-methylpyrrole, C4H4NCH3 .

Synthesis Analysis

Pyrrole synthesis has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . The Paal-Knorr Pyrrole Synthesis is one of the most common methods for synthesizing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . Other synthetic approaches include the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .Molecular Structure Analysis

Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene. Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . In CDCl3, it has chemical shifts at 6.68 (H2, H5) and 6.22 (H3, H4) .Physical And Chemical Properties Analysis

Pyrrole has a nutty odor . It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene .Applications De Recherche Scientifique

Drug Discovery

Pyrrole derivatives, including “5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole”, have been extensively studied in the field of drug discovery due to their versatility, selectivity, and biocompatibility . These properties make them valuable tools for drug design and development .

Material Science

Pyrrole derivatives are also used in material science. They can be used in the synthesis of various materials due to their unique chemical properties .

Catalysis

Pyrrole derivatives can act as catalysts in various chemical reactions. They can facilitate a wide range of chemical transformations, making them valuable in the field of catalysis .

Organic Chemistry

In the field of organic chemistry, pyrrole derivatives are fundamental building blocks for many biologically active molecules . Their synthesis has been a crucial area for research .

Green Chemistry

Pyrrole derivatives are also used in green chemistry. Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .

Synthetic Efficiency

Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency for the construction of pyrrole rings . A vast array of synthetic procedures has been developed .

Safety and Hazards

Orientations Futures

Microwave-assisted synthesis of pyrroles has emerged as a new green method in organic synthesis since it provides short reaction time, high yields, and high product purities along with a decrease in the rate of by-product formation . This approach is environment-friendly and has seen significant development in recent years .

Propriétés

IUPAC Name |

5-(4-propan-2-ylphenyl)thieno[2,3-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NS/c1-11(2)12-3-5-14(6-4-12)16-9-13-7-8-17-15(13)10-16/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECOJRGSSXZYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C3C=CSC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

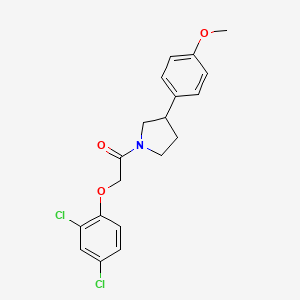

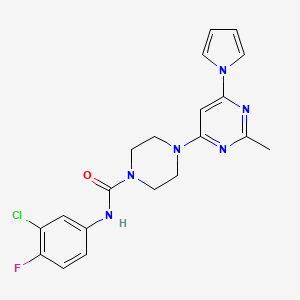

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)

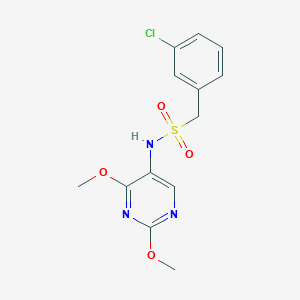

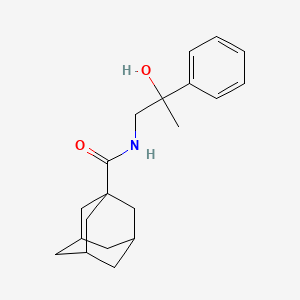

![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)

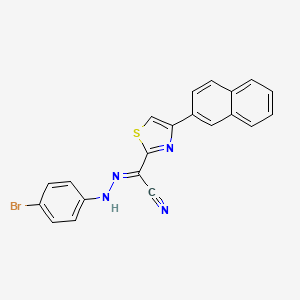

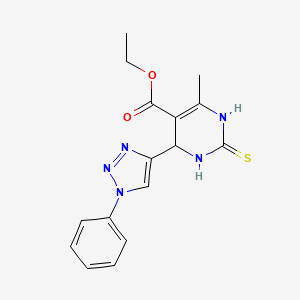

![4-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2590835.png)

![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)